molecular formula C28H25ClFN5O2S B11464862 2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11464862
M. Wt: 550.0 g/mol
InChI Key: ZUKHINHJXZPFFE-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrimidopyrimidine system, and functional groups such as a chlorophenyl, phenylethyl, and fluorophenyl acetamide. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the pyrimidine ring, introduction of the chlorophenyl and phenylethyl groups, and the final acetamide formation. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Chlorophenyl and Phenylethyl Groups: The chlorophenyl and phenylethyl groups are introduced through nucleophilic substitution reactions using corresponding halides and appropriate catalysts.

    Formation of Acetamide: The final step involves the reaction of the intermediate compound with 4-fluoroaniline to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitrating agents.

Scientific Research Applications

2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide include other pyrimidine derivatives with varying substituents. Some examples are:

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide : This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide : The presence of additional chlorine atoms can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25ClFN5O2S

Molecular Weight

550.0 g/mol

IUPAC Name

2-[[1-(2-chlorophenyl)-4-oxo-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C28H25ClFN5O2S/c29-23-8-4-5-9-24(23)35-26-22(16-34(18-31-26)15-14-19-6-2-1-3-7-19)27(37)33-28(35)38-17-25(36)32-21-12-10-20(30)11-13-21/h1-13,31H,14-18H2,(H,32,36)

InChI Key

ZUKHINHJXZPFFE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=CC=C5Cl

Origin of Product

United States

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